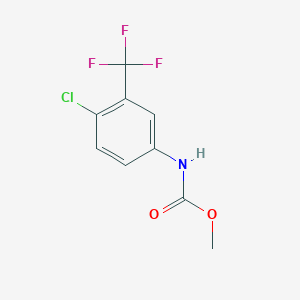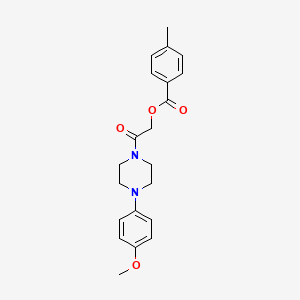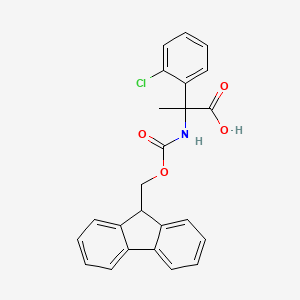
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-Cl, is a chemical compound used in the field of biochemistry and organic chemistry. This compound is primarily used as a reagent for the protection of amino acids during peptide synthesis. Fmoc-Cl is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon.
Wirkmechanismus
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid acts as a protecting group for the amino group of the amino acid during peptide synthesis. The Fmoc group is removed from the amino group using a base, such as piperidine, which results in the deprotection of the amino group. This allows for the selective coupling of the amino acid with other amino acids during peptide synthesis.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is primarily used as a reagent in the field of biochemistry and organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in peptide synthesis has several advantages. It allows for the selective protection and deprotection of the amino group of the amino acid, which allows for the selective coupling of amino acids during peptide synthesis. This compound is also stable under a variety of reaction conditions, which makes it a versatile reagent for peptide synthesis.
One limitation of this compound is that it can be difficult to remove the Fmoc protecting group from the amino group of the amino acid. This can result in incomplete deprotection, which can affect the purity of the final peptide product. Additionally, this compound can be toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in peptide synthesis. One area of research is the development of new protecting groups that can be selectively removed under milder reaction conditions. This would allow for the synthesis of peptides under more gentle reaction conditions, which would be beneficial for the synthesis of peptides that are sensitive to harsh reaction conditions.
Another area of research is the development of new reagents for peptide synthesis that are more efficient and selective than this compound. This would allow for the synthesis of peptides with higher yields and purities, which would be beneficial for the production of peptides for use in biological research and drug development.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound used in the field of biochemistry and organic chemistry. It is primarily used as a reagent for the protection of amino acids during peptide synthesis. This compound has several advantages and limitations for lab experiments, and there are several future directions for the use of this compound in peptide synthesis.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves the reaction of fluorene with phosgene to form 9-chlorofluorene. This compound is then reacted with N-Boc-protected glycine to form N-Boc-9-chlorofluorene. Finally, the Boc protecting group is removed by treatment with trifluoroacetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is primarily used as a reagent for the protection of amino acids during peptide synthesis. Peptide synthesis is the process of creating peptides, which are short chains of amino acids that are linked by peptide bonds. Peptides are important in a variety of biological processes, including hormone regulation, enzyme activity, and immune response. This compound is used to protect the amino group of the amino acid during peptide synthesis, which allows for the selective deprotection of the amino group at a later stage in the synthesis process.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c1-24(22(27)28,20-12-6-7-13-21(20)25)26-23(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-13,19H,14H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUQKOXRZJMNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2557498.png)
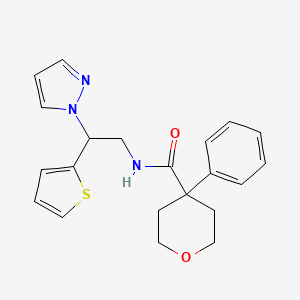

![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-mesitylethanediamide](/img/structure/B2557506.png)

![[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride](/img/structure/B2557508.png)
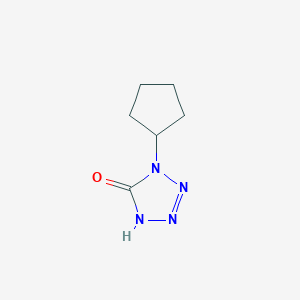
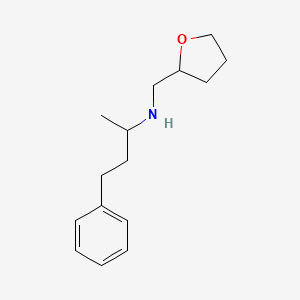
![6-[1-(4-fluorobenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2557511.png)

![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)
